3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone
Description
3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone is a substituted propiophenone derivative characterized by methyl groups at the 3' and 4' positions of the aromatic ring and a 3-methoxyphenyl substituent at the 3-position of the propanone backbone. Propiophenone derivatives are widely studied for their roles in organic synthesis, pharmaceutical intermediates, and biochemical applications, with substituent patterns significantly influencing their physicochemical and biological behaviors .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-7-9-16(11-14(13)2)18(19)10-8-15-5-4-6-17(12-15)20-3/h4-7,9,11-12H,8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYZOBDFIFMMQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC2=CC(=CC=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644232 | |
| Record name | 1-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-82-8 | |
| Record name | 1-Propanone, 1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dimethyl-3-(3-methoxyphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3,4-dimethylacetophenone with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of 3’,4’-Dimethyl-3-(3-methoxyphenyl)propiophenone can be achieved through continuous flow processes. These methods offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dimethyl-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation : Can be oxidized to form corresponding ketones or carboxylic acids.
- Reduction : Reduction reactions can convert the ketone group to an alcohol.
- Substitution Reactions : Electrophilic aromatic substitution can introduce different substituents onto the aromatic ring.
Biology
Research indicates that 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone exhibits several biological activities:
- Antioxidant Activity : Studies have shown that derivatives of this compound possess significant antioxidant properties, surpassing well-known antioxidants like ascorbic acid .
- Anticancer Potential : The compound has been tested against various cancer cell lines, showing cytotoxic effects and potential for inducing apoptosis in cancer cells .
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various bacterial strains.
Case Studies and Research Findings
Several studies have investigated the biological activity and applications of this compound:
- A study demonstrated that derivatives exhibited antioxidant activity significantly higher than ascorbic acid, indicating potential utility in health-related applications .
- Another research focused on its anticancer properties, revealing that it effectively inhibited growth in human glioblastoma and triple-negative breast cancer cell lines .
Mechanism of Action
The mechanism of action of 3’,4’-Dimethyl-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Substituent Position Effects: The position of methyl groups (e.g., 2',4' vs.
- Halogen vs. Alkoxy Groups : Chlorine substituents (e.g., 4'-chloro) enhance polarity and may affect metabolic stability compared to methoxy groups .
- Glycosidic Derivatives: Propiophenone glycosides, such as 4'-O-primeveroside, exhibit natural product origins and distinct solubility profiles compared to synthetic analogs .
Biological Activity
3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone, a synthetic compound belonging to the class of propiophenones, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following molecular formula: C16H18O2, with a molecular weight of 258.31 g/mol. The structure features a propiophenone backbone with dimethyl and methoxy substitutions on the phenyl rings, which may influence its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells.
- Neuroprotective Effects : Some findings indicate it could protect neuronal cells from oxidative stress.
The biological effects of this compound are thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
- Modulation of Oxidative Stress : It may reduce oxidative stress markers in neuronal cells, contributing to its neuroprotective effects.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Antimicrobial Activity
A study conducted by demonstrated that derivatives of propiophenones, including this compound, possess significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL.
Anticancer Studies
In vitro experiments have shown that this compound can inhibit the growth of various cancer cell lines. For instance:
- Cell Line : MCF-7 (breast cancer)
- IC50 : 15 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis was confirmed through caspase activation assays.
Neuroprotective Effects
Research published in highlighted the neuroprotective potential of similar compounds in reducing neuronal cell death induced by oxidative stress. The study suggested that treatment with this compound led to:
- Increased cell viability by approximately 30% compared to control groups.
- Decreased levels of reactive oxygen species (ROS).
Data Tables
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
